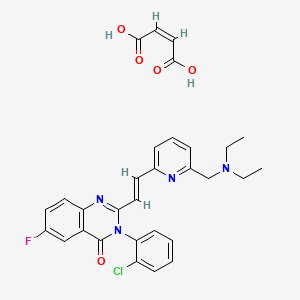

CP-465022 maleate

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLUWLRVXIHECY-KSUUAYPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to CP-465022 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 maleate is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers investigating the role of AMPA receptors in neurological disorders and for professionals in the field of drug development. The information presented herein is based on seminal preclinical studies that have characterized the in vitro and in vivo properties of this compound. Notably, while demonstrating clear target engagement and anticonvulsant effects, CP-465022 did not show neuroprotective efficacy in animal models of stroke.

Core Properties of CP-465022 Maleate

CP-465022 is a quinazolin-4-one derivative with the chemical name 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[4] As a noncompetitive antagonist, it inhibits AMPA receptor function at a site distinct from the glutamate binding site.[1] This allosteric modulation allows it to inhibit receptor function regardless of the concentration of the agonist.

Table 1: Chemical and Pharmacological Properties

| Property | Value | Reference |

| Chemical Formula | C26H24ClFN4O (CP-465022 base) | [4] |

| Molecular Weight | 462.95 g/mol (CP-465022 base) | N/A |

| Mechanism of Action | Noncompetitive AMPA receptor antagonist | [1] |

| IC50 (AMPA receptor) | 25 nM (in rat cortical neurons) | [1] |

| Binding Site | Allosteric site at the interface of the ligand-binding and transmembrane domains | N/A |

In Vitro Pharmacology

The in vitro activity of CP-465022 has been primarily characterized through electrophysiological studies on cultured neurons. These studies have established its potency and selectivity for AMPA receptors over other ionotropic glutamate receptors.

Table 2: In Vitro Efficacy and Selectivity

| Parameter | Agonist | Cell Type | Value | Reference |

| IC50 | Kainate | Rat cortical neurons | 25 nM | [1] |

| Inhibition of NMDA-induced currents (peak) | NMDA (100 µM) | Rat cortical neurons | 36% at 10 µM | N/A |

| Inhibition of NMDA-induced currents (at 8s) | NMDA (100 µM) | Rat cortical neurons | 70% at 10 µM | N/A |

| Inhibition of Kainate-induced currents | Kainate (100 µM) | Rat hippocampal neurons | ~99% at 1 µM | N/A |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol is a summary of the methods used to characterize the in vitro pharmacology of CP-465022.

-

Cell Culture: Primary cultures of cortical and hippocampal neurons are prepared from embryonic rats. Neurons are plated on poly-L-lysine coated coverslips and maintained in a suitable growth medium.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on neurons after a specified number of days in vitro. The extracellular solution contains standard physiological concentrations of salts, buffer, and glucose. The intracellular pipette solution contains a potassium-based solution with ATP and GTP to support cell health.

-

Drug Application: Agonists (AMPA, kainate, NMDA) and CP-465022 are applied to the neurons via a rapid perfusion system.

-

Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and digitized for analysis. The peak and steady-state components of the agonist-evoked currents are measured in the presence and absence of CP-465022. Concentration-response curves are generated to determine IC50 values.

In Vivo Pharmacology

In vivo studies in rats have demonstrated that CP-465022 effectively crosses the blood-brain barrier and exerts pharmacological effects on the central nervous system.

Table 3: In Vivo Pharmacodynamic Effects

| Model | Species | Endpoint | Key Findings | Reference |

| Hippocampal Synaptic Transmission | Rat | Inhibition of population spike | Potent and efficacious inhibition | [5] |

| Pentylenetetrazole (PTZ)-induced Seizures | Rat | Inhibition of seizures | Dose-dependent anticonvulsant effect | [5] |

| Global Ischemia (4-vessel occlusion) | Rat | CA1 neuron survival | No significant neuroprotection | [5] |

| Focal Ischemia (MCAO) | Rat | Infarct volume | No significant reduction in infarct volume | [5] |

Experimental Protocol: In Vivo Electrophysiology in Anesthetized Rats

This protocol outlines the methodology for assessing the effect of CP-465022 on synaptic transmission in the hippocampus.

-

Animal Preparation: Adult male rats are anesthetized with urethane. The animals are placed in a stereotaxic frame, and their body temperature is maintained.

-

Electrode Implantation: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum of the hippocampus.

-

Electrophysiological Recording: Evoked field potentials (population spikes) are recorded in response to stimulation of the Schaffer collaterals. A stable baseline response is established before drug administration.

-

Drug Administration: CP-465022 is administered systemically (e.g., intravenously or subcutaneously).

-

Data Analysis: The amplitude of the population spike is measured over time following drug administration to determine the extent and duration of inhibition of synaptic transmission.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia

The following is a generalized protocol for the MCAO model used to evaluate the neuroprotective potential of CP-465022.

-

Animal Preparation: Adult male rats are anesthetized.

-

Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) by inserting a filament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: CP-465022 or vehicle is administered at a specific time relative to the onset of ischemia or reperfusion.

-

Neurological Assessment: Neurological deficits are assessed at various time points after surgery.

-

Histological Analysis: After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed. Brain sections are stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct, and the infarct volume is quantified.

Mechanism of Action and Signaling Pathways

CP-465022 acts as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor complex, which is believed to be at the interface between the ligand-binding domain and the transmembrane domain. This binding event prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally occur upon glutamate binding.

Mechanism of CP-465022 Action on AMPA Receptor Signaling.

Experimental and Logical Workflows

The investigation of a novel compound like CP-465022 typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Logical Workflow for the Preclinical Evaluation of CP-465022.

Summary and Future Directions

CP-465022 maleate is a valuable research tool for elucidating the physiological and pathological roles of AMPA receptors. Its high potency and selectivity make it a precise pharmacological probe. The in vivo findings, particularly the lack of neuroprotection in ischemia models, have been significant in shaping the understanding of the therapeutic potential of AMPA receptor antagonists in acute excitotoxic injury. While the initial hypothesis that AMPA receptor blockade would be robustly neuroprotective was not supported by studies with this compound, its anticonvulsant properties suggest that the therapeutic utility of selective, noncompetitive AMPA receptor antagonists may lie in other neurological conditions characterized by neuronal hyperexcitability, such as epilepsy. Further research could explore the efficacy of CP-465022 in other models of neurological and psychiatric disorders where AMPA receptor signaling is implicated.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CP-465022 Maleate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

CP-465022 exerts its primary pharmacological effect by inhibiting AMPA receptor-mediated currents. Extensive research has demonstrated that this inhibition is noncompetitive with respect to the agonist concentration, and it is not dependent on either use or voltage.[1] The compound has been identified as a quinazolin-4-one derivative, and its chemical name is 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[1]

Allosteric Binding Site

Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the AMPA receptor. This binding site is located at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains of the receptor. Specifically, it is thought to interact with the S1-M1 and S2-M4 linkers, which are crucial for transducing the conformational change from agonist binding to the opening of the ion channel. By binding to this site, CP-465022 stabilizes a non-conducting state of the receptor, thereby preventing ion flux even when an agonist is bound.

Selectivity Profile

CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors.[1] This selectivity is a key feature, as it allows for the specific interrogation of AMPA receptor function in various physiological and pathological processes.

Off-Target Activity: Naᵥ1.6 Channels

In addition to its primary target, CP-465022 has been shown to block the persistent component of Naᵥ1.6 channel activity. This off-target effect is an important consideration in experimental design and data interpretation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for CP-465022 maleate.

| Parameter | Value | Species/Cell Type | Agonist | Reference |

| IC₅₀ (AMPA Receptor) | 25 nM | Rat Cortical Neurons | Kainate | [1] |

| Inhibition of Peak NMDA Currents (1 µM CP-465022) | ~19% | Cultured Rat Cerebellar Granule Neurons | NMDA | |

| Inhibition of Peak NMDA Currents (10 µM CP-465022) | ~36% | Cultured Rat Cortical Neurons | NMDA |

Signaling Pathway

CP-465022, by blocking the AMPA receptor, inhibits the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron. This has significant downstream consequences on intracellular signaling cascades that are crucial for synaptic plasticity and neuronal excitability.

Experimental Protocols

Determination of IC₅₀ using Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the method to determine the half-maximal inhibitory concentration (IC₅₀) of CP-465022 on AMPA receptor-mediated currents.

Cell Preparation:

-

Primary cultures of rat cortical neurons are prepared from embryonic day 18-19 rat cortices.

-

Neurons are plated on poly-D-lysine coated coverslips and maintained in a suitable culture medium for 7-14 days.

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Tetrodotoxin (1 µM) and picrotoxin (50 µM) are included to block voltage-gated sodium channels and GABAₐ receptors, respectively.

-

The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Cells are voltage-clamped at -60 mV.

-

AMPA receptor-mediated currents are evoked by the rapid application of an agonist, such as 100 µM kainate.

Data Analysis:

-

The peak amplitude of the inward current is measured before and after the application of various concentrations of CP-465022.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the CP-465022 concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

Assessment of Noncompetitive Antagonism

To confirm the noncompetitive nature of CP-465022's antagonism, the IC₅₀ is determined in the presence of varying concentrations of the AMPA receptor agonist.

-

Follow the protocol for IC₅₀ determination as described above.

-

Generate concentration-response curves for CP-465022 at multiple fixed concentrations of the agonist (e.g., 30 µM, 100 µM, and 300 µM kainate).

-

A noncompetitive antagonist will produce a decrease in the maximal response of the agonist without a significant shift in the EC₅₀ of the agonist. The IC₅₀ of the antagonist should remain relatively constant across different agonist concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel AMPA receptor antagonist like CP-465022.

Conclusion

CP-465022 maleate is a valuable pharmacological tool for the study of AMPA receptor function. Its high potency, selectivity, and well-characterized noncompetitive mechanism of action make it a suitable probe for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. Researchers should, however, remain mindful of its off-target effects on Naᵥ1.6 channels when interpreting experimental results.

References

An In-depth Technical Guide to CP-465022 Maleate: A Selective Non-competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 maleate is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of CP-465022, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Detailed experimental protocols and visual diagrams of key processes are included to facilitate understanding and replication of pivotal experiments.

Introduction

The overactivation of glutamate receptors, particularly the AMPA subtype, is implicated in the pathophysiology of various neurological disorders, including epilepsy and ischemic brain injury. This has driven the development of AMPA receptor antagonists as potential therapeutic agents. CP-465022, chemically identified as (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, emerged as a highly selective, non-competitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the receptor complex.[2] This guide synthesizes the available technical data on CP-465022, offering a valuable resource for researchers in neuroscience and drug development.

Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[3] This means it does not compete with the endogenous ligand, glutamate, for binding to the agonist recognition site. Instead, it binds to a distinct allosteric site located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the GluA2 subunit.[4] This binding event stabilizes the receptor in a closed or desensitized state, thereby preventing ion channel opening even when glutamate is bound. The inhibition by CP-465022 is not use-dependent or voltage-dependent.[3]

Quantitative Pharmacological Data

The pharmacological profile of CP-465022 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | Electrophysiology | [3] |

| Selectivity | Selective for AMPA over NMDA and Kainate receptors | Rat | Electrophysiology | [3] |

Table 2: In Vivo Efficacy (Anticonvulsant Activity)

| Seizure Model | Endpoint | ED50 (mg/kg, s.c.) | Species | Reference |

| Pentylenetetrazole-induced | Clonic Seizures | Not explicitly stated, but 5 mg/kg is above the ED50 | Rat | [2] |

| Pentylenetetrazole-induced | Tonic Seizures | Not explicitly stated, but 5 mg/kg is above the ED50 | Rat | [2] |

| Pentylenetetrazole-induced | Lethality | Not explicitly stated, but 5 mg/kg is above the ED50 | Rat | [2] |

Table 3: In Vivo Central Nervous System Effects

| Effect | ED50 (mg/kg, s.c.) | Species | Reference |

| Decreased Horizontal Locomotor Activity | 11.9 | Rat | [2] |

| Decreased Vertical Locomotor Activity | 6.6 | Rat | [2] |

Note: Specific Ki, Cmax, Tmax, and AUC values for CP-465022 were not available in the public domain at the time of this review.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the protocols for key experiments used to characterize CP-465022.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of CP-465022 on AMPA receptor-mediated currents in neurons.

Protocol:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat pups and cultured on poly-D-lysine-coated glass coverslips.

-

Solutions:

-

External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution: Contains (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, and 4 Na2ATP, pH adjusted to 7.3 with CsOH.

-

-

Recording:

-

Coverslips with adherent neurons are placed in a recording chamber and perfused with ACSF.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Cells are voltage-clamped at -60 mV.

-

AMPA receptor-mediated currents are evoked by local application of glutamate or AMPA.

-

-

Drug Application: After obtaining a stable baseline response, CP-465022 is bath-applied at various concentrations.

-

Data Analysis: The inhibition of the AMPA receptor-mediated current amplitude by CP-465022 is measured, and concentration-response curves are generated to determine the IC50 value.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This in vivo model is used to assess the anticonvulsant activity of compounds.

Protocol:

-

Animals: Male Wistar rats are used.

-

Drug Administration: CP-465022 or vehicle is administered subcutaneously (s.c.) at various doses.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 60 minutes), pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.) at a convulsant dose (e.g., 60-100 mg/kg).[2][5]

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.

-

Scoring: Seizure severity is scored using a modified Racine's scale:[6][7]

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks

-

Stage 3: Clonic forelimb convulsions

-

Stage 4: Clonic-tonic seizures

-

Stage 5: Generalized tonic-clonic seizures with loss of posture

-

-

Data Analysis: The dose of CP-465022 that protects 50% of the animals from a specific seizure stage (e.g., generalized tonic-clonic seizures) is determined as the ED50.

Middle Cerebral Artery Occlusion (MCAO) Model

This model of focal cerebral ischemia is used to evaluate the neuroprotective potential of compounds.

Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).[1][8]

-

For transient ischemia, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.

-

-

Drug Administration: CP-465022 or vehicle is administered at a defined time relative to the onset of ischemia.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-ischemia.

-

Infarct Volume Measurement:

-

At the end of the experiment (e.g., 24 hours), animals are euthanized, and their brains are removed.

-

Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[1][9]

-

Viable tissue stains red, while infarcted tissue remains white.

-

The infarct volume is quantified using image analysis software.[9]

-

Summary and Conclusion

CP-465022 is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its mechanism of action via an allosteric site distinguishes it from competitive antagonists. In vivo, it demonstrates clear anticonvulsant properties. However, a significant finding is its lack of neuroprotective efficacy in models of cerebral ischemia, which contrasts with less selective AMPA receptor antagonists.[10] This suggests that the neuroprotective effects observed with other compounds may be mediated by actions at other glutamate receptor subtypes, such as kainate receptors, in addition to AMPA receptor blockade. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential and neurobiological roles of selective AMPA receptor modulation.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CP-465,022: A Selective Non-Competitive AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CP-465,022, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] CP-465,022, identified as 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, has demonstrated significant anticonvulsant properties in preclinical models.[5][6][7] This document details the scientific journey of CP-465,022, from its initial discovery and synthesis to its in-depth biological evaluation, including its mechanism of action and key experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of neuropharmacology and drug development.

Introduction: The Role of AMPA Receptors in Neurological Disorders

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission.[8] Among these, the AMPA receptors play a pivotal role in the generation and propagation of excitatory signals.[8] Dysregulation of AMPA receptor activity has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and pain.[2][9] Consequently, the development of selective AMPA receptor antagonists has been a significant focus of pharmaceutical research.[1][3] CP-465,022 emerged from these efforts as a promising compound with high selectivity and potency.[1][3][10]

Discovery of CP-465,022

CP-465,022 was discovered by researchers at Pfizer Global Research and Development.[6] The discovery was part of a broader effort to identify novel quinazolin-4-one derivatives as AMPA receptor antagonists. The hypothesis driving this research was that aberrant AMPA receptor activity contributes to epileptogenesis and neurodegeneration, making AMPA receptor antagonists potential therapeutic agents for these conditions.[1][3]

Synthesis of CP-465,022 Maleate

The chemical synthesis of CP-465,022, a quinazolin-4-one derivative, involves a multi-step process. While the precise, detailed industrial synthesis protocol for CP-465,022 is proprietary, the general synthetic route for similar quinazolin-4-one compounds can be inferred from the chemical literature. The synthesis typically involves the formation of the quinazolinone core, followed by the introduction of the various substituent groups.[5]

A plausible synthetic approach involves the following key steps:

-

Formation of the Quinazolinone Core: The synthesis likely begins with the construction of the fundamental quinazolin-4-one scaffold. This can be achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable reagent to form the heterocyclic ring system.

-

Introduction of the Chlorophenyl Group: The 3-(2-chlorophenyl) substituent is introduced. This can be accomplished through a reaction between the quinazolinone intermediate and a 2-chlorophenyl containing reagent.

-

Synthesis of the Pyridine Moiety: The 2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl] side chain is synthesized separately and then coupled to the quinazolinone core. This involves creating the vinyl linkage and ensuring the correct stereochemistry.

-

Final Assembly and Salt Formation: The final steps involve the coupling of the side chain to the quinazolinone core and subsequent purification. The maleate salt is then formed by reacting the free base with maleic acid to improve its solubility and handling properties.

Pharmacological Profile

CP-465,022 is a potent and selective non-competitive antagonist of AMPA receptors.[1][3][4] Its pharmacological activity has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Activity

The in vitro potency and selectivity of CP-465,022 have been determined using various electrophysiological and binding assays.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (AMPA Receptor) | 25 nM | Rat cortical neurons | [1][3][4][5] |

| Mechanism of Action | Non-competitive | Inhibition is not dependent on agonist concentration | [1][2][3] |

| Selectivity | Selective for AMPA over kainate and NMDA receptors | Functional assays in neurons | [1][3][10] |

| Effect on NMDA currents (1 µM) | Little effect on peak currents, 26% reduction at 8s | Cortical neurons | [4] |

| Effect on NMDA currents (10 µM) | 36% inhibition of peak currents, 70% reduction at 8s | Cortical neurons | [4] |

In Vivo Activity

The in vivo efficacy of CP-465,022 has been primarily evaluated in models of epilepsy and cerebral ischemia.

| Animal Model | Effect of CP-465,022 | Key Findings | Reference |

| Pentylenetetrazole (PTZ)-induced seizures (rats) | Dose-dependent inhibition of seizures and lethality | Demonstrates potent anticonvulsant activity | [7] |

| AMPA-induced seizures | Effective in reducing seizure activity | Confirms in vivo target engagement | [5] |

| Rat global and focal ischemia models | Failed to prevent neuronal loss or reduce infarct volume | Questions the neuroprotective efficacy of selective AMPA receptor antagonism in these models | [6][7][10] |

Mechanism of Action: AMPA Receptor Signaling Pathway

CP-465,022 exerts its effect by binding to a site on the AMPA receptor that is distinct from the glutamate binding site, thereby acting as a non-competitive antagonist.[1][3] This allosteric modulation prevents the ion channel from opening, even when glutamate is bound, thus inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

Figure 1: Simplified signaling pathway of AMPA receptor activation and inhibition by CP-465,022.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of CP-465,022.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in cultured neurons.[1]

-

Cell Preparation: Primary cortical neurons are isolated from rat embryos and cultured on coverslips.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

-

AMPA Receptor Current Isolation: To isolate AMPA receptor-mediated currents, recordings are typically performed at a holding potential of -70 mV in the presence of antagonists for NMDA receptors (e.g., AP5) and GABAA receptors (e.g., bicuculline).

-

Drug Application: AMPA is applied to the neuron to evoke a current. CP-465,022 is then co-applied at various concentrations to determine its inhibitory effect and calculate the IC50 value. The non-competitive nature of the antagonism is confirmed by assessing the effect of CP-465,022 at different concentrations of the agonist (AMPA).[1][3]

In Vivo Seizure Models

Animal models of seizures are used to evaluate the anticonvulsant activity of CP-465,022.[7][9]

-

Pentylenetetrazole (PTZ) Model: PTZ is a chemoconvulsant that induces generalized seizures in rodents.

-

Procedure: Animals are pre-treated with various doses of CP-465,022 or vehicle. After a set time, PTZ is administered, and the animals are observed for the onset and severity of seizures.

-

Endpoints: The latency to the first seizure, the seizure severity score, and the percentage of animals protected from seizures and mortality are recorded.

-

-

Maximal Electroshock (MES) Test: This model is used to assess efficacy against generalized tonic-clonic seizures.

-

Procedure: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.

-

Endpoints: The ability of CP-465,022 to prevent the tonic hindlimb extension phase of the seizure is the primary measure of efficacy.

-

Discovery and Development Workflow

The overall process of discovering and characterizing a compound like CP-465,022 follows a structured workflow.

Figure 2: A generalized workflow for the discovery and preclinical development of a compound like CP-465,022.

Conclusion

CP-465,022 is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its discovery has provided a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes.[1][3] The compound has demonstrated robust anticonvulsant effects in preclinical models, highlighting the therapeutic potential of AMPA receptor antagonism in epilepsy.[7] However, its lack of neuroprotective efficacy in ischemia models suggests that selective AMPA receptor blockade alone may not be sufficient to prevent neuronal death in this context.[6][7][10] This technical guide has summarized the key aspects of the discovery, synthesis, and biological evaluation of CP-465,022, offering a comprehensive resource for the scientific community. Further research may continue to explore the therapeutic applications of this and similar compounds in other neurological disorders.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | 1785666-59-2 [smolecule.com]

- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Chemical Properties of CP-465022 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with demonstrated anticonvulsant activity. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of its maleate salt. The document details its physicochemical characteristics, mechanism of action, and the experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their investigation of CP-465022 and its potential therapeutic applications.

Physicochemical Properties

| Property | CP-465022 Maleate | CP-465022 Hydrochloride |

| Molecular Formula | C₃₀H₂₈ClFN₄O₅ | C₂₆H₂₄ClFN₄O·HCl |

| Molecular Weight | 579.02 g/mol | 499.41 g/mol |

| Appearance | Solid (form may vary) | Lyophilized powder |

| Solubility | Data not available | Soluble in DMSO (up to 100 mM) and water (up to 10 mM)[1] |

| Melting Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

Mechanism of Action and Pharmacology

CP-465022 acts as a noncompetitive antagonist of the AMPA receptor, a key ionotropic glutamate receptor in the central nervous system responsible for fast excitatory neurotransmission.[2] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 is believed to interact with an allosteric site on the receptor complex. This noncompetitive inhibition allows it to block receptor function regardless of the concentration of the agonist (glutamate).[2]

The antagonism of AMPA receptors by CP-465022 leads to a reduction in the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron in response to glutamate release. This dampening of excitatory signaling is the basis for its observed anticonvulsant effects.

The primary pharmacological activity of CP-465022 is its potent inhibition of AMPA receptor-mediated currents. In studies using rat cortical neurons, CP-465022 demonstrated an IC₅₀ of 25 nM against kainate-induced responses, which are primarily mediated by AMPA receptors in this cell type.[3] The compound exhibits selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.[2]

Signaling Pathway of the AMPA Receptor

The following diagram illustrates the signaling pathway of the AMPA receptor and the point of intervention for CP-465022.

Experimental Protocols

The following section details the experimental methodology for determining the half-maximal inhibitory concentration (IC₅₀) of CP-465022, as adapted from the foundational study by Lazzaro et al. (2002).[3]

Cell Culture and Preparation

Primary cultures of cortical neurons are prepared from embryonic day 18 rat fetuses. The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture dishes. Neurons are maintained in a suitable growth medium for 7-14 days prior to electrophysiological recordings.

Electrophysiological Recordings

Whole-cell patch-clamp recordings are performed on cultured cortical neurons. The standard experimental workflow is depicted below.

Detailed Steps:

-

Recording Setup: Neurons are visualized using an inverted microscope. Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 MgCl₂, adjusted to pH 7.2. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.

-

Agonist Application: The AMPA receptor agonist, kainate (e.g., 100 µM), is applied to the neuron for a brief period (e.g., 2-5 seconds) to elicit a stable inward current.

-

Antagonist Application: After a washout period and recovery of the baseline current, CP-465022 is applied at various concentrations (e.g., 1 nM to 10 µM) for a set duration.

-

Co-application: In the continued presence of CP-465022, the agonist is re-applied to measure the inhibited current response.

-

Data Analysis: The peak amplitude of the inward current in the presence of the antagonist is measured and expressed as a percentage of the control response (in the absence of the antagonist).

-

IC₅₀ Calculation: The percentage of inhibition is plotted against the logarithm of the CP-465022 concentration. The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of CP-465022 that produces 50% inhibition of the agonist-induced current.

Conclusion

CP-465022 maleate is a valuable pharmacological tool for the investigation of AMPA receptor function and a potential lead compound for the development of therapeutics for neurological disorders characterized by excessive excitatory neurotransmission. This guide has summarized its key chemical and pharmacological properties and provided a detailed experimental framework for its characterization. Further research into its physicochemical properties, particularly of the maleate salt, would be beneficial for its continued development.

References

CP-465022 Maleate: A Technical Guide to its High Selectivity for AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective, noncompetitive AMPA receptor antagonist, CP-465022 maleate. The information presented herein is intended to support research and development efforts by providing a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Introduction

CP-465022, chemically known as 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, is a potent and highly selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its unique noncompetitive mechanism of action and high selectivity over other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors, make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][2][3] This document will delve into the quantitative measures of its selectivity, the experimental procedures used to determine these properties, and the underlying mechanisms of its action.

Quantitative Selectivity Profile

The selectivity of CP-465022 for AMPA receptors has been quantified through various electrophysiological and functional assays. The following tables summarize the key findings from studies on rat neurons.

Table 1: Potency of CP-465022 at AMPA Receptors

| Parameter | Agonist | Cell Type | Value | Reference |

| IC50 | AMPA | Rat Cortical Neurons | 25 nM | [1] |

| IC50 | Kainate | Rat Cortical Neurons | 25 nM | [4] |

Note: While kainate can activate AMPA receptors, the IC50 value of 25 nM in cortical neurons is attributed to its action on AMPA receptors, not kainate receptors.

Table 2: Selectivity of CP-465022 for AMPA Receptors vs. NMDA and Kainate Receptors

| Receptor | Agonist | Concentration of CP-465022 | Effect | Cell Type | Reference |

| AMPA | AMPA/Kainate | 25 nM | 50% inhibition of current | Rat Cortical Neurons | [1][4] |

| NMDA | NMDA | 1 µM | Little effect on peak current; 26% reduction at 8s | Rat Cortical Neurons | [4] |

| NMDA | NMDA | 10 µM | 36% inhibition of peak current; 70% reduction at 8s | Rat Cortical Neurons | [4] |

| NMDA | NMDA | 1 µM | 19% inhibition of peak current; 45% reduction at 8s | Rat Cerebellar Granule Neurons | [4] |

| Kainate | Kainate | 100 nM | Inhibition of whole-cell currents over 200s | Rat Hippocampal Neurons | [4] |

| Kainate | Kainate | 500 nM - 1 µM | Nearly complete inhibition (99.3%) | Rat Hippocampal Neurons | [4] |

Mechanism of Action

CP-465022 functions as a noncompetitive antagonist of AMPA receptors.[1][5] This means that it does not compete with the agonist (e.g., glutamate, AMPA) for the binding site. Instead, it binds to an allosteric site on the receptor-channel complex, thereby preventing the channel from opening, even when an agonist is bound.[2] The inhibition by CP-465022 is not use- or voltage-dependent , indicating that its binding and inhibitory action are not influenced by the conformational state of the channel or the membrane potential.[1]

Interestingly, CP-465022 has been found to be equipotent for AMPA receptors composed of different subunit combinations .[1] This suggests that its binding site is conserved across various AMPA receptor subtypes, making it a broad-spectrum AMPA receptor antagonist.

Figure 1: Noncompetitive antagonism of the AMPA receptor by CP-465022.

Experimental Protocols

The characterization of CP-465022's selectivity has primarily relied on electrophysiological techniques, specifically whole-cell patch-clamp recordings from cultured rodent neurons.

Primary Neuronal Cell Culture

-

Cell Types: Cortical, hippocampal, and cerebellar granule neurons are harvested from embryonic or early postnatal rats.

-

Plating: Neurons are dissociated and plated on poly-lysine coated coverslips or dishes.

-

Culture Medium: Cells are maintained in a suitable culture medium, such as Neurobasal medium supplemented with B27 and L-glutamine.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a duration sufficient for neuronal maturation and synapse formation (typically 7-14 days).

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure ion currents through AMPA, NMDA, and kainate receptors in response to agonist application and to quantify the inhibitory effect of CP-465022.

-

Recording Setup:

-

An inverted microscope with micromanipulators.

-

A patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance) for forming a gigaohm seal with the neuron's membrane.

-

-

Solutions:

-

External Solution (Extracellular): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES buffer). To isolate specific receptor currents, antagonists for other receptors are often included (e.g., picrotoxin for GABAA receptors, strychnine for glycine receptors, and tetrodotoxin to block voltage-gated sodium channels).

-

Internal Solution (Intracellular): Fills the recording pipette and mimics the intracellular ionic environment (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

-

Procedure:

-

A neuron is identified for recording.

-

The recording pipette is brought into contact with the cell membrane, and a gigaohm seal is formed.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

Agonists (AMPA, NMDA, or kainate) are applied to the neuron using a rapid perfusion system.

-

The resulting inward currents are recorded.

-

CP-465022 is pre-applied or co-applied with the agonist at various concentrations to determine its inhibitory effect.

-

The peak and/or steady-state current amplitudes in the presence and absence of CP-465022 are measured and compared to calculate the percent inhibition and to construct concentration-response curves for IC50 determination.

-

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

The Pharmacokinetics of CP-465,022 Maleate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465,022 maleate is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Pfizer Global Research and Development, this compound has been investigated for its potential neuroprotective and anticonvulsant properties. Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and its oral activity. However, a comprehensive public record of its quantitative pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), remains largely unavailable. This guide synthesizes the existing knowledge on the pharmacokinetics of CP-465,022, drawing from published in vitro and in vivo pharmacology studies, and outlines the experimental methodologies typically employed in such research.

Introduction

CP-465,022, chemically known as 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, is a quinazolin-4-one derivative that acts as a noncompetitive antagonist of the AMPA receptor.[2] The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system (CNS), is a target of interest for therapeutic intervention in various neurological disorders, including epilepsy and neurodegenerative diseases. The functional activity of CP-465,022 has been characterized in rat cortical neurons, where it inhibits AMPA receptor-mediated currents with an IC50 of 25 nM.[2] Its noncompetitive mechanism of action suggests it binds to a site on the receptor different from the agonist binding site.[2]

Pharmacodynamic and Pharmacokinetic Profile

While detailed pharmacokinetic data is not publicly available, preclinical studies have provided some insights into the in vivo behavior of CP-465,022.

In Vitro Activity

| Parameter | Value | Species/System | Reference |

| IC50 (AMPA Receptor Inhibition) | 25 nM | Rat Cortical Neurons | [2] |

In Vivo Observations

Systemic administration of CP-465,022 in rats has been shown to inhibit AMPA receptor-mediated electrophysiological responses in the hippocampus and to be effective in chemically induced seizure models.[1] These findings indirectly confirm that the compound is brain penetrant and orally active .[1] Despite its ability to block AMPA receptors in vivo, it did not demonstrate neuroprotective effects in rat models of global and focal ischemia at the doses tested.[1]

Quantitative Pharmacokinetic Data

A thorough search of publicly available literature and clinical trial registries did not yield specific quantitative pharmacokinetic parameters for CP-465,022 maleate. Data such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and oral bioavailability (%) are not available in the public domain. Furthermore, information regarding the metabolism and excretion pathways of CP-465,022 has not been published. No clinical trials have been conducted with this compound.

Experimental Protocols

The following sections describe the general experimental methodologies that would be employed to characterize the pharmacokinetics of a compound like CP-465,022, based on standard practices in preclinical drug development.

In Vitro AMPA Receptor Inhibition Assay

Objective: To determine the potency of CP-465,022 in inhibiting AMPA receptor-mediated currents.

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.

-

Drug Application: AMPA is applied to elicit an inward current. CP-465,022 is then co-applied at various concentrations with AMPA.

-

Data Analysis: The inhibition of the AMPA-induced current by CP-465,022 is measured, and the concentration-response curve is used to calculate the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of CP-465,022 following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration:

-

Intravenous (IV): A single bolus dose of CP-465,022 is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site. Plasma is separated by centrifugation. Brain tissue can also be collected at the end of the study to assess brain penetration.

-

Sample Analysis: Plasma and brain homogenate concentrations of CP-465,022 are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis.

Visualizations

Signaling Pathway of CP-465,022

Caption: Mechanism of action of CP-465,022 as a noncompetitive AMPA receptor antagonist.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

CP-465,022 maleate is a well-characterized selective, noncompetitive AMPA receptor antagonist in terms of its in vitro and in vivo pharmacological effects. Preclinical studies have confirmed its ability to cross the blood-brain barrier and its oral activity, which are desirable properties for a CNS-acting therapeutic agent. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic properties. Detailed ADME studies are crucial for understanding the full potential and limitations of any drug candidate. The absence of such data for CP-465,022 hinders a complete assessment of its drug-like properties and may have contributed to the decision not to advance it into clinical development. Further disclosure of preclinical pharmacokinetic data would be invaluable to the scientific community for understanding the structure-activity and structure-property relationships of this class of compounds.

References

In Vitro Characterization of CP-465022 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of CP-465022 maleate, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein underscores the compound's utility as a valuable tool for investigating the role of AMPA receptors in physiological and pathophysiological processes.

Core Pharmacological Profile

CP-465022, a quinazolin-4-one derivative, distinguishes itself through its specific, non-competitive antagonism of AMPA receptors.[1] This mode of action involves binding to an allosteric site on the receptor, distinct from the glutamate binding site, thereby preventing ion channel opening without competing with the endogenous ligand.[3]

Potency and Efficacy

The primary measure of CP-465022's potency is its half-maximal inhibitory concentration (IC50) against AMPA receptor-mediated currents.

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | Whole-Cell Patch-Clamp Electrophysiology | [1][2] |

Selectivity Profile

CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1]

| Receptor | Activity | Concentration | Cell Type | Reference |

| AMPA | Potent, non-competitive antagonist | IC50 = 25 nM | Rat Cortical Neurons | [1] |

| Kainate | Weak inhibition | Not specified | Rat Hippocampal Neurons | [4] |

| NMDA | Minimal effect on peak current | 1 µM | Rat Cortical Neurons | [4] |

Notably, CP-465022 is equipotent for AMPA receptors composed of different subunit combinations.[1]

Mechanism of Action: Allosteric Modulation

CP-465022 functions as a negative allosteric modulator of the AMPA receptor. It binds to a site at the interface between the S1 and S2 glutamate-binding domains and the transmembrane domains of the receptor. This interaction is thought to disrupt the conformational changes necessary for ion channel opening following glutamate binding.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize CP-465022.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of CP-465022 on AMPA receptor-mediated ion currents in neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured for 7-14 days.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

A rapid solution exchange system is used to apply the AMPA receptor agonist (e.g., 100 µM kainate) to elicit a baseline inward current.

-

After establishing a stable baseline, CP-465022 is co-applied with the agonist at varying concentrations.

-

The degree of inhibition of the inward current is measured and plotted against the concentration of CP-465022 to determine the IC50 value using a sigmoidal dose-response curve.

-

Receptor Selectivity Assays

To determine the selectivity of CP-465022, its inhibitory activity is assessed against currents mediated by kainate and NMDA receptors.

Methodology:

-

Cell Culture and Electrophysiology: Similar to the protocol for AMPA receptor characterization, primary neuronal cultures (e.g., cortical or hippocampal neurons) are used.

-

Agonist Application:

-

For Kainate Receptors: Apply kainate (e.g., 100 µM) to elicit an inward current. Co-apply CP-465022 to measure the extent of inhibition.

-

For NMDA Receptors: Apply NMDA (e.g., 100 µM) in the presence of a co-agonist (e.g., 10 µM glycine) and in a low-magnesium external solution to elicit an inward current. Co-apply CP-465022 to assess its effect on the NMDA receptor-mediated current.

-

-

Data Analysis: The percentage of inhibition of kainate- and NMDA-induced currents at a given concentration of CP-465022 is calculated and compared to its inhibitory effect on AMPA receptor-mediated currents.

Summary and Conclusion

The in vitro characterization of CP-465022 maleate reveals it to be a highly potent and selective non-competitive antagonist of the AMPA receptor. Its well-defined mechanism of action and pharmacological profile make it an invaluable research tool for elucidating the role of AMPA receptor-mediated neurotransmission in both normal physiological function and in the context of neurological disorders. The detailed experimental protocols provided in this guide serve as a foundation for the further investigation and application of this compound in neuroscience research.

References

An In-depth Technical Guide on the Anticonvulsant Activity of CP-465022 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 maleate is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the anticonvulsant properties of CP-465022, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its activity. The primary focus is on its demonstrated efficacy in the pentylenetetrazole (PTZ)-induced seizure model. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel antiepileptic therapies.

Core Mechanism of Action

CP-465022 exerts its anticonvulsant effects primarily through the potent and selective non-competitive antagonism of AMPA receptors.[1][2] Aberrant AMPA receptor activity is hypothesized to be a significant contributor to epileptogenesis.[3]

1.1. AMPA Receptor Antagonism

CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with a high degree of potency. The inhibition is non-competitive with the agonist concentration and is not dependent on voltage or use.[3] This suggests that CP-465022 binds to an allosteric site on the AMPA receptor, rather than competing with glutamate for the agonist binding site.

1.2. Selectivity Profile

The compound demonstrates high selectivity for AMPA receptors over other glutamate receptor subtypes, including kainate and N-methyl-D-aspartate (NMDA) receptors.[3] This selectivity is crucial for minimizing off-target effects and providing a more focused therapeutic action.

1.3. Additional Mechanisms

Beyond its primary action on AMPA receptors, CP-465022 has also been shown to significantly block the persistent component of Nav1.6 channel activity.[1] This dual action may contribute to its overall anticonvulsant profile, as voltage-gated sodium channels are a key target for many existing antiepileptic drugs.

The proposed mechanism of action, from receptor binding to the reduction of neuronal hyperexcitability, is illustrated in the following signaling pathway diagram.

Quantitative In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data demonstrating the potency and efficacy of CP-465022.

Table 1: In Vitro Potency of CP-465022

| Parameter | Value | Cell Type | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | [1][3] |

Table 2: In Vivo Anticonvulsant Activity of CP-465022 in the Pentylenetetrazole (PTZ) Seizure Model

| Seizure Endpoint | ED50 (mg/kg, s.c.) | Animal Model | Reference |

| Clonic Seizures | 3.8 ± 0.4 | Rat | [4] |

| Tonic Seizures | 4.2 ± 0.3 | Rat | [4] |

| Lethality | 4.5 ± 0.4 | Rat | [4] |

ED50 values represent the geometric mean ± SEM from three experiments with 8-10 animals per group.[4]

Note: Extensive literature searches did not yield publicly available data for the efficacy of CP-465022 in the maximal electroshock (MES) or the 6 Hz seizure models, which are also standard preclinical screening assays for anticonvulsant drugs.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

3.1. In Vitro Inhibition of AMPA Receptor-Mediated Currents

-

Cell Culture: Primary cultures of cortical neurons were prepared from embryonic day 18 rats.

-

Electrophysiology: Whole-cell patch-clamp recordings were performed on cultured cortical neurons.

-

Drug Application: CP-465022 was applied to the bath solution at varying concentrations. AMPA receptor-mediated currents were evoked by the application of an AMPA receptor agonist.

-

Data Analysis: The concentration of CP-465022 that produced a 50% inhibition of the AMPA-evoked current (IC50) was determined by fitting the concentration-response data to a logistic equation.

3.2. Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

The following workflow diagram illustrates the experimental procedure for the PTZ-induced seizure model.

-

Animals: Male CD rats from Charles River Laboratories were used as subjects.[4]

-

Drug Administration: CP-465022 was dissolved in 10% Captisol and administered subcutaneously (s.c.) 60 minutes prior to the convulsant challenge.[4]

-

Seizure Induction: Seizures were induced by an intraperitoneal (i.p.) injection of pentylenetetrazole at a dose of 100 mg/kg.[4]

-

Observation: Following PTZ administration, the animals were observed for 30 minutes for the onset of clonic and tonic seizures, as well as lethality. A cutoff latency of 1800 seconds was used.[4]

-

Data Analysis: The dose of CP-465022 required to protect 50% of the animals from each seizure endpoint (ED50) was calculated.[4]

Summary and Future Directions

CP-465022 maleate is a potent, selective, and orally active non-competitive AMPA receptor antagonist with demonstrated anticonvulsant activity in the preclinical PTZ-induced seizure model.[1][4] Its high potency and selectivity make it a valuable tool for investigating the role of AMPA receptors in epilepsy and a potential lead compound for the development of novel antiepileptic drugs.

Further research is warranted to fully characterize the anticonvulsant profile of CP-465022. Efficacy studies in other preclinical seizure models, such as the maximal electroshock (MES) and 6 Hz tests, would provide a more comprehensive understanding of its potential therapeutic applications across different seizure types. Additionally, investigations into its pharmacokinetic and pharmacodynamic relationships, as well as its long-term safety and tolerability, will be crucial for its potential translation to clinical settings.

References

- 1. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CP-465022 Maleate: Application Notes and Experimental Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This document provides detailed application notes and experimental protocols for the use of CP-465022 maleate in preclinical research settings. The protocols described herein are based on established methodologies from foundational studies investigating the compound's pharmacodynamics and in vivo efficacy. All quantitative data from these key experiments are summarized for clear comparison. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of the experimental designs.

Introduction

The overactivation of glutamate receptors, particularly the AMPA subtype, has been implicated in the pathophysiology of various neurological disorders, including epilepsy and neurodegenerative diseases.[1] CP-465022 has been identified as a highly selective noncompetitive antagonist of AMPA receptors, demonstrating its potential as a pharmacological tool to investigate the role of AMPA receptor-mediated neurotransmission in both physiological and pathological states.[1][2] Unlike competitive antagonists, CP-465022 acts at an allosteric site, offering a distinct mechanism of inhibition.[2] This document serves as a comprehensive guide for researchers utilizing CP-465022 maleate in their experimental paradigms.

Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of CP-465022.

Table 1: In Vitro Efficacy of CP-465022

| Parameter | Cell Type | Value | Reference |

| IC₅₀ | Rat Cortical Neurons | 25 nM | [1] |

Table 2: In Vivo Effects of CP-465022 in Rats

| Experimental Model | Dosing (Subcutaneous) | Key Findings | Reference |

| Pentylenetetrazole (PTZ)-induced Seizures | 10 mg/kg | Full efficacy in inhibiting seizures and lethality, lasting for at least 4 hours. | [2] |

| Locomotor Activity | Dose-dependent | Inhibition of locomotor activity at doses slightly higher than those effective in the seizure model. | [2] |

| Global Ischemia (4-Vessel Occlusion) | Maximally effective doses from seizure model | Failed to prevent CA1 neuron loss. | [3] |

| Focal Ischemia (MCAO) | Maximally effective doses from seizure model | Failed to reduce infarct volume. | [3] |

Signaling Pathway

The mechanism of action of CP-465022 involves the noncompetitive inhibition of the AMPA receptor, a key component of excitatory glutamatergic signaling in the central nervous system.

Caption: Mechanism of CP-465022 as a noncompetitive AMPA receptor antagonist.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Rat Cortical Neurons

This protocol is designed to assess the inhibitory effect of CP-465022 on AMPA receptor-mediated currents.

Caption: Workflow for in vitro patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Primary cortical neurons are prepared from rat embryos and cultured for 10-14 days.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH adjusted to 7.3.

-

Drug Application: AMPA receptor-mediated currents are evoked by the application of an agonist such as kainate. CP-465022 maleate is then bath-applied at increasing concentrations to determine its inhibitory effect.

-

Data Analysis: The recorded currents are measured, and the concentration-response curve is plotted to calculate the IC₅₀ value.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol evaluates the anticonvulsant efficacy of CP-465022.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-465022 Maleate in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its high affinity and specificity make it a valuable pharmacological tool for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. These application notes provide detailed protocols for the use of CP-465022 maleate in patch-clamp electrophysiology experiments, enabling researchers to effectively probe the function of AMPA receptors in their model systems.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate or AMPA) for the binding site.[1][2] Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flux even when the agonist is bound. This inhibition is not dependent on membrane voltage or prior channel activity (use-dependent).[1]

Data Presentation

The following table summarizes the quantitative data for the effects of CP-465022 on various ionotropic glutamate receptors.

| Receptor Subtype | Parameter | Value | Cell Type | Reference |

| AMPA | IC₅₀ | 25 nM | Rat Cortical Neurons | [1][3] |

| NMDA | % Inhibition (Peak Current) at 1 µM | Minimal effect | Rat Cortical & Cerebellar Granule Neurons | [1] |

| % Inhibition (at 8 s) at 1 µM | 26% | Rat Cortical Neurons | [1] | |

| % Inhibition (Peak Current) at 10 µM | 36% | Rat Cortical Neurons | [1] | |

| % Inhibition (at 8 s) at 10 µM | 70% | Rat Cortical Neurons | [1] | |

| Kainate | Inhibition | Nearly complete at 500 nM - 1 µM | Rat Hippocampal Neurons | [1] |

Experimental Protocols

Preparation of CP-465022 Maleate Stock Solution

Materials:

-

CP-465022 maleate powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the CP-465022 maleate powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of CP-465022 maleate in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.579 mg of CP-465022 maleate (MW: 579.02 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C. Under these conditions, the solution is expected to be stable for several months.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is designed for recording AMPA receptor-mediated currents from cultured neurons.

a. Solutions:

-

External (Extracellular) Solution (aCSF):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH.

-

Osmolarity: ~320 mOsm.

-

To isolate AMPA receptor currents, add:

-

100 µM Picrotoxin (to block GABA-A receptors)

-

50 µM D-AP5 (to block NMDA receptors)

-

1 µM Tetrodotoxin (TTX) (to block voltage-gated sodium channels)

-

-

-

Internal (Pipette) Solution:

-

140 mM Cs-Gluconate (or CsCl)

-

10 mM HEPES

-

10 mM EGTA

-

2 mM Mg-ATP

-

0.3 mM Na-GTP

-

Adjust pH to 7.2 with CsOH.

-

Osmolarity: ~290 mOsm.

-

b. Cell Preparation:

-

Plate neurons on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

-

Use neurons for recording between 7 and 21 days in vitro.

c. Recording Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) with a healthy-appearing neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Allow the cell to stabilize for 5-10 minutes before starting the experiment.

d. Agonist and Antagonist Application:

-

Prepare a solution of the AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM glutamate) in the external solution.

-

Apply the agonist using a fast-perfusion system to evoke an inward current.

-

To test the effect of CP-465022, pre-incubate the cell with the desired concentration of CP-465022 (e.g., 10 nM - 1 µM) in the external solution for 2-5 minutes.

-

Co-apply the agonist with CP-465022 and record the resulting current.

-

To determine the IC₅₀, test a range of CP-465022 concentrations and normalize the inhibited current to the control current.

-

A washout period of 5-10 minutes with the external solution should be performed between applications to allow for the dissociation of the antagonist.

Visualizations

Caption: Mechanism of CP-465022 action on AMPA receptors.

References